molecular formula C7H4Br2N2 B1360816 3,6-Dibromo-1H-indazole CAS No. 885521-84-6

3,6-Dibromo-1H-indazole

Cat. No. B1360816
M. Wt: 275.93 g/mol
InChI Key: UZVUZQPJNJJVJF-UHFFFAOYSA-N
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Description

3,6-Dibromo-1H-indazole is a chemical compound that belongs to the class of indazoles . Indazoles are heterocyclic compounds that have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .


Synthesis Analysis

The synthesis of 1H-indazole involves various strategies including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . A new practical synthesis of 1H-indazole has been presented where a previous mechanism for the cyclization step was proved to be nonfeasible and a hydrogen bond propelled mechanism was proposed .


Chemical Reactions Analysis

The chemical reactions involving 1H-indazole have been studied extensively. The reactions include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds .

Scientific Research Applications

Anticancer Applications

3,6-Dibromo-1H-indazole and its derivatives show promise in the field of cancer research. One significant application is the development of 1H-indazole-6-amine derivatives, which exhibit anticancer activity. A study by Ngo Xuan Hoang et al. (2022) found that certain 6-aminoindazole derivatives demonstrated excellent cytotoxicity in human colorectal cancer cell lines, suggesting their potential as novel anticancer agents.

Synthesis and Medicinal Chemistry

The synthesis of indazole derivatives, including 3,6-Dibromo-1H-indazole, plays a crucial role in medicinal chemistry. A. Chevalier et al. (2018) in their study titled "An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles" highlight the importance of these derivatives as kinase inhibitors. Such studies contribute to the development of targeted therapies in pharmaceuticals.

Neurological Disorder Research

Indazole compounds, including 3,6-Dibromo-1H-indazole, have shown potential in treating neurological disorders. D. Pal and Pooja J Sahu's 2022 study, "Importance of Indazole against neurological disorders", discusses how indazole exhibits activity against disorders like Parkinson's and Alzheimer's disease by influencing various biological pathways.

Antibacterial and Antifungal Properties

Research has also identified the antibacterial and antifungal properties of indazole derivatives. O. Panda et al. (2022) in their paper "Impact of Indazole scaffold as Antibacterial and Antifungal agent" highlight that certain indazole derivatives exhibit significant antimicrobial activities. This opens avenues for developing new antimicrobial agents.

Corrosion Inhibition

Indazole derivatives have been explored for their application in corrosion inhibition. Yujie Qiang et al. (2018) discuss in their study "Designing and fabricating of single and double alkyl-chain indazole derivatives self-assembled monolayer for corrosion inhibition of copper" how indazole-based monolayers can protect copper surfaces, indicating their potential in materials science and engineering.

Plant Growth Regulation

F. A. Chattha et al. (2012) explored the effects of 3-aryl-1H-indazoles on plant growth in their paper "Synthesis of 3-Aryl-1H-Indazoles and Their Effects on Plant Growth". They found that these compounds act as growth inhibitors in wheat and sorghum, particularly at higher concentrations. This research suggests potential applications of 3,6-Dibromo-1H-indazole derivatives in agriculture, particularly in the area of growth regulation and management.

Safety And Hazards

The safety data sheet for a similar compound, 6-Bromo-1H-indazole, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3,6-dibromo-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2N2/c8-4-1-2-5-6(3-4)10-11-7(5)9/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZVUZQPJNJJVJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2C=C1Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80646268
Record name 3,6-Dibromo-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Dibromo-1H-indazole

CAS RN

885521-84-6
Record name 3,6-Dibromo-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885521-84-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6-Dibromo-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
YJ Oh, EK Yum - Bulletin of the Korean Chemical Society, 2019 - Wiley Online Library
Diverse mono or biaryl substituents were introduced to indazole moieties under microwave‐assisted palladium‐catalyzed coupling reactions with isomeric bromoindazoles and aryl …
Number of citations: 8 onlinelibrary.wiley.com
T Wen, B Liang, J Liang, D Wang, J Shi… - The Journal of …, 2022 - ACS Publications
Practical copper-promoted N-alkylation and bromination of arylamines/indazoles with alkyl bromides are described; the N-alkylation-C-4-bromination and N-dialkylation-C-4-…
Number of citations: 1 pubs.acs.org
LF Hornbrook, CD Reed, AA Lamar - Tetrahedron, 2023 - Elsevier
A variety of functionalized indazoles are brominated in moderate to excellent yields using N-bromosuccinimide (NBS) under visible-light activated conditions. A screening of organic dye …
Number of citations: 2 www.sciencedirect.com

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